molecular formula C11H12O2 B1306214 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 38002-88-9

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No. B1306214
CAS RN: 38002-88-9
M. Wt: 176.21 g/mol
InChI Key: HGKYVFOYQUSRQN-UHFFFAOYSA-N
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Patent
US04748186

Procedure details

Sodium borohydride (1.08 grams, 0.0285 mole) was added carefully in small portions to a stirred solution of 2,3-dihydro-2,2-dimethylbenzofuran-7-carboxaldehyde (10.0 grams, 0.057 mole) in ethanol (150 ml) at 5°-10° C. during a ten minute period. The reaction mixture was stirred for thirty minutes and was then quenched by the dropwise addition of water (25 ml) followed by 10% hydrochloric acid (25 ml). The reaction mixture was concentrated under reduced pressure leaving a residue. This residue was partitioned between diethyl ether (75 ml) and 10% hydrochloric acid (30 ml). The layers were separated, and the organic layer was washed with water (40 ml) and a saturated aqueous solution of sodium chloride (40 ml). The dried (sodium sulfate) organic solution was concentrated under reduced pressure, yielding 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol as a solid. The NMR spectrum was consistent with the proposed structure.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1([CH3:15])[CH2:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([CH:13]=[O:14])[C:6]=2[O:5]1>C(O)C>[CH3:3][C:4]1([CH3:15])[CH2:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([CH2:13][OH:14])[C:6]=2[O:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then quenched by the dropwise addition of water (25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
CUSTOM
Type
CUSTOM
Details
This residue was partitioned between diethyl ether (75 ml) and 10% hydrochloric acid (30 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (sodium sulfate) organic solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.